1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed novel heterocyclic compounds containing benzimidazole derivatives, demonstrating the utility of 1H-Benzimidazole-2-acetonitrile as a precursor in synthesizing biologically active molecules. These compounds have shown significant antimicrobial activity against a range of pathogenic bacterial strains, highlighting their potential in addressing antimicrobial resistance challenges (Bassyouni et al., 2012). Additionally, the synthesis of densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates from 1H-Benzimidazole-2-acetonitrile and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities underscore the chemical's versatility in medicinal chemistry applications (ANISETTI & Reddy, 2017).
Antimicrobial and Anti-HIV Activity
1H-Benzimidazole-2-acetonitrile has been employed in the synthesis of benzimidazolylthiazoles, which were evaluated for their anti-HIV activity. Although no significant activity was observed, this highlights the ongoing exploration of benzimidazole derivatives in virology research (Badawey et al., 1992).
Anthelmintic Applications
A novel class of anthelmintics effective against drug-resistant nematodes was discovered, utilizing amino-acetonitrile derivatives (AADs), which likely includes structural motifs related to 1H-Benzimidazole-2-acetonitrile. These compounds are efficacious against various species of livestock-pathogenic nematodes, showcasing a potential new mode of action and overcoming existing resistances (Kaminsky et al., 2008).
Anticancer Research
Further research has involved the synthesis of benzimidazole derivatives for anticancer evaluation, highlighting the ongoing investigation into the therapeutic potential of compounds derived from 1H-Benzimidazole-2-acetonitrile in oncology (Salahuddin et al., 2014).
Future Directions
The future research directions for “1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .
properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBMWHDTJMBDKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro- |
Synthesis routes and methods
Procedure details
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